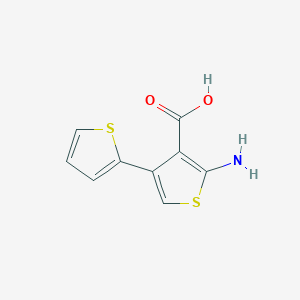

5'-Amino-2,3'-bithiophene-4'-carboxylic acid

Descripción

Chemical Identity and Classification

This compound is a heterocyclic organic compound with the molecular formula C9H7NO2S2 and an average molecular mass of 225.280 atomic mass units. The compound is officially registered with ChemSpider identification number 26910030 and Chemical Abstracts Service registry number 1368920-44-8. According to systematic nomenclature standards, the compound is also recognized by several alternative names including 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylic acid and 5-amino-2,3-bithiophene-4-carboxylic acid. The monoisotopic mass of the compound has been precisely determined to be 224.991820 atomic mass units.

The structural classification of this compound places it within the broader category of bithiophene derivatives, which belong to the extensive family of heterocyclic compounds containing sulfur atoms. Bithiophenes are characterized by two thiophene rings connected through carbon-carbon bonds, creating conjugated systems with distinctive electronic properties. The specific connectivity pattern in this compound involves a 2,3'-linkage between the thiophene rings, which distinguishes it from other common bithiophene isomers such as 2,2'-bithiophene and 3,3'-bithiophene.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H7NO2S2 | |

| Average Molecular Mass | 225.280 u | |

| Monoisotopic Mass | 224.991820 u | |

| ChemSpider ID | 26910030 | |

| CAS Registry Number | 1368920-44-8 |

The presence of both electron-donating amino groups and electron-withdrawing carboxylic acid groups on the bithiophene framework creates a push-pull electronic system that influences the compound's optical and electronic properties. This substitution pattern makes the compound particularly interesting for applications requiring specific electronic characteristics, such as in organic semiconductors and fluorescent probes.

Historical Context and Development

The development of this compound can be traced within the broader historical context of thiophene chemistry and heterocyclic compound research. Thiophene-based compounds have been subjects of intensive study since the early development of heterocyclic chemistry, with researchers recognizing their potential in various applications ranging from pharmaceuticals to materials science. The specific interest in bithiophene derivatives emerged as scientists began to understand the unique properties arising from conjugated heterocyclic systems.

Recent progress in bithiophene chemistry has been driven by advances in synthetic methodologies and the growing demand for novel organic materials with tailored electronic properties. The synthesis and application of bithiophene dicarbanions generated from various bithiophene isomers, including 2,3'-bithiophene, have opened new pathways for creating complex molecular architectures. These developments have facilitated the preparation of compounds like this compound with specific substitution patterns that would have been challenging to achieve using earlier synthetic approaches.

The compound has gained particular attention in recent years due to its potential applications in cutting-edge research areas. For instance, recent studies have demonstrated the utility of related amino-formyl-thiophene derivatives in developing fluorescent probes for biological applications. The successful incorporation of amino-formyl-thieno[3,2-b]thiophene handles at the 5'-position of deoxyribonucleic acid oligonucleotides has shown promising results for creating pH-responsive probes and far-red fluorescent systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representative role as a functionalized bithiophene derivative and its potential as a versatile building block for more complex molecular structures. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds. Within this vast category, thiophene-containing compounds hold particular importance due to their prevalence in natural products, pharmaceuticals, and advanced materials.

The bithiophene core structure represents a fundamental motif in organic electronics and materials science applications. The conjugated pi-electron system created by the linked thiophene rings provides a foundation for electronic delocalization, which is crucial for applications in organic field-effect transistors and organic photovoltaic devices. The addition of amino and carboxylic acid functional groups to this core structure introduces additional possibilities for chemical modification and intermolecular interactions through hydrogen bonding networks.

Thiophene derivatives, including 5-aminothiophene-2-carboxylic acid, have been extensively studied for their structural and electronic properties. The molecular weight of 143.17 grams per mole for the simpler aminothiophene carboxylic acid demonstrates the additional molecular complexity introduced by the bithiophene framework. This increased complexity translates into enhanced opportunities for fine-tuning electronic and optical properties through structural modifications.

| Heterocyclic Type | Ring Size | Common Examples | Applications |

|---|---|---|---|

| Five-membered with one heteroatom | 5 | Thiophene, Pyrrole, Furan | Electronics, Pharmaceuticals |

| Five-membered with two heteroatoms | 5 | Thiazole, Imidazole | Medicinal Chemistry |

| Fused bithiophenes | 10 | 2,2'-Bithiophene, 2,3'-Bithiophene | Organic Semiconductors |

The compound's position within the broader landscape of heterocyclic chemistry is further enhanced by its potential for participating in various chemical reactions. The presence of multiple reactive sites allows for diverse synthetic transformations, making it a valuable intermediate in the preparation of more complex heterocyclic systems.

Current Research Landscape and Trends

The current research landscape surrounding this compound and related compounds is characterized by several emerging trends and innovative applications. Contemporary research efforts have focused on exploiting the unique electronic properties of functionalized bithiophenes for developing advanced materials and biological probes with enhanced performance characteristics.

One particularly promising area of investigation involves the development of push-pull fluorophores based on bithiophene structures incorporating reactive groups for biomolecule labeling. Recent studies have demonstrated the successful synthesis and characterization of heterocyclic dyes based on bithiophene frameworks that incorporate terminal N-hydroxysuccinimidyl ester groups as anchoring points for irreversible binding to amino groups of biomolecules. These developments have shown significant potential for creating chemosensors capable of detecting biomolecules containing primary amines.

The field of oligonucleotide labeling has emerged as another significant application area for amino-substituted thiophene derivatives. Recent research has presented the synthesis and incorporation of amino-formyl-thieno[3,2-b]thiophene handles at the 5'-position of deoxyribonucleic acid oligonucleotides. These modified oligonucleotides participate in both Knoevenagel and heterocyclization reactions, yielding far-red hemicyanines and pH-responsive probes with biological relevance. The resulting probes demonstrate excitation maxima beyond 640 nanometers with brightness values reaching approximately 50,000 inverse molar inverse centimeters.

Current synthetic methodologies for bithiophene derivatives continue to evolve, with researchers developing increasingly efficient approaches for preparing substituted compounds. Recent progress includes the development of simple and efficient synthesis routes for substituted 2,2'-bithiophene and terthiophene carboxylic acids and esters based on thiophene ring closure reactions. These methodological advances have made it possible to prepare derivatives containing long alkyl chains with or without end functional groups or aryl substituents.

| Research Area | Recent Developments | Potential Applications |

|---|---|---|

| Fluorescent Probes | Far-red hemicyanines with 640+ nm excitation | Biological imaging, pH sensing |

| DNA Labeling | 5'-position incorporation with fold light-up | Genetic analysis, biosensors |

| Organic Electronics | Push-pull systems with NHS ester groups | Biomolecule sensors, OLED materials |

| Synthetic Methods | Efficient thiophene ring closure reactions | Large-scale preparation, functionalization |

The theoretical understanding of bithiophene electronic spectra has also advanced significantly through computational studies. Multiconfigurational second-order perturbation theory calculations have provided detailed insights into the electronic spectrum of bithiophene in the energy range up to 6.0 electron volts. These studies have identified specific excited singlet states and their transition energies, providing fundamental knowledge that informs the design of new compounds with desired optical properties.

Future research directions are likely to focus on expanding the applications of amino-substituted bithiophene derivatives in emerging fields such as molecular electronics, advanced sensing platforms, and therapeutic applications. The versatility of the bithiophene framework, combined with the reactivity provided by amino and carboxylic acid functional groups, positions this compound as a compound of continued scientific interest across multiple research disciplines.

Propiedades

IUPAC Name |

2-amino-4-thiophen-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c10-8-7(9(11)12)5(4-14-8)6-2-1-3-13-6/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAGLIKCCZNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated thiophenes . The reaction conditions usually involve the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for 5’-Amino-2,3’-bithiophene-4’-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5’-Amino-2,3’-bithiophene-4’-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro-2,3’-bithiophene-4’-carboxylic acid.

Reduction: 5’-Amino-2,3’-bithiophene-4’-methanol.

Substitution: Halogenated derivatives of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid.

Aplicaciones Científicas De Investigación

5’-Amino-2,3’-bithiophene-4’-carboxylic acid has several scientific research applications:

Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

Pharmaceuticals: Potential precursor for drug development due to its bioactive properties.

Material Science: Employed in the synthesis of novel materials with unique electronic properties.

Mecanismo De Acción

The mechanism of action of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid in biological systems is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions could modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

The following analysis compares 5'-amino-2,3'-bithiophene-4'-carboxylic acid with structurally related thiophene and dicarboxylic acid derivatives, focusing on functional groups, synthetic pathways, and physicochemical properties.

Functional Group Variations

Amino and Carboxylic Acid Derivatives

Structural Isomerism and Substituent Positioning

- Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate (CAS 379247-26-4): Substitution at the 3-position with an ethyl ester reduces hydrogen-bonding capacity but increases volatility .

Physicochemical Properties

Actividad Biológica

5'-Amino-2,3'-bithiophene-4'-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bithiophene structure, which contributes to its biological activity. The presence of an amino group and a carboxylic acid moiety enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing that the compound has a minimum inhibitory concentration (MIC) that suggests potential use as an antibacterial agent.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Listeria monocytogenes | 16 | Bactericidal |

This table summarizes the antimicrobial activity of this compound against selected pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: In Vitro Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

These findings suggest that the compound effectively inhibits the growth of these cancer cells at relatively low concentrations.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in cancer cells, preventing further proliferation.

Q & A

Q. What are the common synthetic routes for 5'-Amino-2,3'-bithiophene-4'-carboxylic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling thiophene derivatives (e.g., Suzuki-Miyaura cross-coupling for bithiophene formation) followed by regioselective amination. For example, brominated thiophene precursors (e.g., 5-Bromo-2-thiophenecarboxylic acid, CAS 7311-63-9) can be coupled with amino-functionalized intermediates under palladium catalysis. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (DMF or THF), and stoichiometry of catalysts (e.g., Pd(PPh₃)₄). Protecting groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions during amination .

Q. How is the purity and structural integrity of this compound verified in experimental settings?

- Methodological Answer : Purity is assessed via HPLC (≥98% purity thresholds) and thin-layer chromatography (TLC). Structural confirmation employs H/C NMR to analyze aromatic proton environments and carboxylic acid resonance. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For example, analogs like 2,2′-Bithiophene-5-carboxylic acid (CAS 2060-55-1) were characterized using similar protocols .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. For enhanced sensitivity, LC-MS/MS using electrospray ionization in negative ion mode is recommended. Calibration curves are prepared in matrices like plasma or cell lysates, with deuterated internal standards (e.g., d₄-5'-Amino-2,3'-bithiophene-4'-carboxylic acid) to correct for matrix effects .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its optoelectronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict HOMO-LUMO gaps and absorption spectra. The amino group enhances electron-donating capacity, red-shifting UV-Vis absorption. Experimental validation via cyclic voltammetry (e.g., oxidation potentials in acetonitrile) correlates with computational results. Analogous studies on 5-(di-p-tolylamino)thiophene-2-carboxylic acid (CAS 349533-48-8) demonstrated this approach .

Q. What computational approaches are employed to predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations and time-dependent DFT (TD-DFT) model solvatochromic effects and charge-transfer dynamics. For example, InChI-derived structures (e.g., PubChem data for triazole-carboxamides) are used to parameterize simulations. Experimental UV-Vis and fluorescence spectra validate computational models, with deviations <5% considered acceptable .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

- Methodological Answer : Cross-validation involves: (i) Reassessing computational parameters (e.g., solvent models in DFT). (ii) Repeating syntheses under inert conditions to exclude oxidation. (iii) Using advanced spectroscopy (e.g., in-situ FTIR) to detect transient intermediates. For instance, discrepancies in amino group reactivity were resolved by identifying air-sensitive intermediates in analogous bithiophene systems .

Q. What strategies optimize the solubility of this compound in aqueous media for biological assays?

- Methodological Answer : Derivatization with hydrophilic groups (e.g., PEGylation) or pH adjustment (carboxylic acid deprotonation at pH >6) improves solubility. Co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes enhance bioavailability. Stability studies (e.g., 24-hour PBS incubation at 37°C) confirm minimal aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.